Dibenzyl phenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

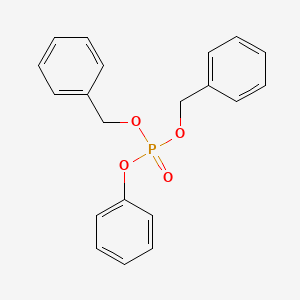

Dibenzyl phenyl phosphate is an organic phosphate ester compound. It is characterized by the presence of two benzyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzyl phenyl phosphate can be synthesized through the phosphorylation of phenols. One common method involves the reaction of dibenzyl phosphite with phenol in the presence of N-ethyldiisopropylamine and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically proceeds under mild conditions, yielding this compound as the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: Dibenzyl phenyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Hydrolysis: It can be hydrolyzed to produce phenol and dibenzyl phosphate under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.

Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products:

Oxidation: Phosphonic acids.

Substitution: Various substituted phosphates.

Hydrolysis: Phenol and dibenzyl phosphate.

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Reagent in Organic Synthesis

Dibenzyl phenyl phosphate is primarily utilized as a reagent in organic synthesis, particularly in the phosphorylation of phenols and alcohols. This process involves the reaction of dibenzyl phosphite with phenolic compounds to form this compound. This compound can further react to produce phenylalkylphosphonamidates, which are valuable in studying hydrophobic binding interactions in biological systems, such as prostate-specific membrane antigens .

Comparison with Similar Compounds

this compound can be compared with other phosphate esters such as dibenzyl phosphite and diphenyl phosphate. While dibenzyl phosphite is also used in phosphorylation reactions, this compound offers distinct reactivity due to its specific molecular structure. Diphenyl phosphate serves similar purposes but exhibits different chemical properties that may limit its use in certain applications.

Biological Applications

Biological Activity and Pharmacology

Research has indicated that this compound may play a role in various biological processes, particularly those involving phosphorylation. It has been investigated for its potential effects on enzyme activity and signal transduction pathways. Although specific biological targets are still under investigation, preliminary studies suggest that it may exhibit inhibitory effects on enzymes involved in phosphate metabolism .

Case Study: Prostate-Specific Membrane Antigen

One notable application of this compound is its use as a probe for studying hydrophobic binding registers in prostate-specific membrane antigen. This application highlights its significance in cancer research, where understanding protein interactions can lead to the development of targeted therapies .

Industrial Applications

Flame Retardants and Plasticizers

this compound is also used in industrial applications, including the production of flame retardants and plasticizers. These compounds are crucial for enhancing the safety and performance of materials used in various industries .

Mécanisme D'action

The mechanism of action of dibenzyl phenyl phosphate involves its ability to act as a phosphorylating agent. It transfers the phosphate group to various nucleophiles, such as phenols and alcohols, through nucleophilic substitution reactions. The molecular targets include hydroxyl groups in organic molecules, leading to the formation of phosphate esters .

Comparaison Avec Des Composés Similaires

Dibenzyl phosphite: Used in similar phosphorylation reactions but has different reactivity and stability.

Diphenyl phosphate: Another phosphate ester with two phenyl groups, used in similar applications but with distinct chemical properties.

Uniqueness: Dibenzyl phenyl phosphate is unique due to its specific combination of benzyl and phenyl groups, which impart distinct reactivity and solubility properties. This makes it particularly useful in certain organic synthesis applications where other phosphate esters may not be as effective.

Activité Biologique

Dibenzyl phenyl phosphate (DBPP) is an organophosphate compound that has garnered attention for its biological activities, including potential applications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with DBPP, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C20H19O4P and is characterized by a phosphate group bonded to two benzyl groups and one phenyl group. Its structure can be represented as follows:

Biological Activity Overview

DBPP exhibits a range of biological activities that can be categorized into several key areas:

- Antitumor Activity : Research indicates that DBPP derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain prodrugs derived from DBPP exhibit significant antitumor effects by activating apoptotic pathways in leukemia cells .

- Neuroprotective Effects : In models of acute brain injury, DBPP has been linked to the inhibition of inflammatory mediators, suggesting a potential role in neuroprotection .

- Toxicological Concerns : As an organophosphate, DBPP may pose risks of toxicity, particularly regarding reproductive and developmental health. Studies have highlighted the need for further investigation into its effects on fetal development and potential endocrine disruption .

Antitumor Mechanisms

A study investigated the dephosphorylation processes of DBPP derivatives, which revealed that these compounds could effectively induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation and subsequent activation of p38 MAPK signaling pathways. The findings suggested that the regioselective dephosphorylation of DBPP could enhance its therapeutic efficacy against tumors .

Neuroprotective Mechanisms

In a mouse model of acute brain injury, DBPP was found to significantly inhibit the release of inflammatory cytokines and extracellular vesicles, indicating its potential as a neuroprotective agent. The compound's ability to modulate sphingomyelinase activity further underscores its relevance in neuroinflammatory processes .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that DBPP derivatives significantly inhibited the growth of HL-60 leukemia cells, with IC50 values indicating potent cytotoxicity. The mechanism involved ROS generation leading to apoptosis.

- Neuroprotection in Acute Injury : A study involving mouse models showed that administration of DBPP resulted in reduced levels of IL-1β and other inflammatory markers post-injury, suggesting its utility in treating neuroinflammatory conditions.

Propriétés

IUPAC Name |

dibenzyl phenyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDFVXRUESNVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.